molecular formula C15H23NO5 B12292311 2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol

2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol

Katalognummer: B12292311
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: IKHOHXBNNLDFIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol is a complex organic compound that features a piperidine ring substituted with hydroxymethyl and phenylmethoxyethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions using formaldehyde and a suitable base.

    Attachment of Phenylmethoxyethyl Group: This step might involve etherification reactions using phenylmethanol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the phenylmethoxyethyl group to a simpler alkyl chain.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxymethyl or phenylmethoxyethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group might yield a carboxylic acid derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: It may serve as a building block for biologically active compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-3,4,5-triol or 1-(2-phenylmethoxyethyl)piperidine.

    Hydroxymethyl Substituted Compounds: Such as hydroxymethylpiperidine derivatives.

    Phenylmethoxyethyl Substituted Compounds: Including other phenylmethoxyethyl substituted amines.

Uniqueness

2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C15H23NO5

Molekulargewicht

297.35 g/mol

IUPAC-Name

2-(hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C15H23NO5/c17-9-12-14(19)15(20)13(18)8-16(12)6-7-21-10-11-4-2-1-3-5-11/h1-5,12-15,17-20H,6-10H2

InChI-Schlüssel

IKHOHXBNNLDFIX-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C(C(N1CCOCC2=CC=CC=C2)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.